molecular formula C15H15NO6S2 B8697719 Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate CAS No. 919113-92-1

Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate

Cat. No. B8697719
Key on ui cas rn: 919113-92-1
M. Wt: 369.4 g/mol
InChI Key: QJFFFPHNTNZABI-UHFFFAOYSA-N
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Patent
US08008296B2

Procedure details

To a stirring solution of 4-(4-methanesulfonyl-benzenesulfonylamino)-benzoic acid methyl ester (0.456 g, 1.26 mmol) in a mixture of tetrahydrofuran (10 mL)/methanol (10 mL) is added 2N sodium hydroxide (2 ml, 4.0 mmol) and the reaction is heated to reflux for 1 hour. The reaction is then concentrated to dryness and the residue is dissolved in 95% dichloromethane/5% isopropanol and washed with 0.1N HCl. The organic layer is separated and dried over anhydrous sodium sulfate, filtered, and concentrated to provide 0.403 g (90%) of the pure title compound. MS (ES−) m/e 354.0 (M−1)−.
Quantity
0.456 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:24])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:11]([C:14]2[CH:19]=[CH:18][C:17]([S:20]([CH3:23])(=[O:22])=[O:21])=[CH:16][CH:15]=2)(=[O:13])=[O:12])=[CH:6][CH:5]=1.CO.[OH-].[Na+]>O1CCCC1>[CH3:23][S:20]([C:17]1[CH:16]=[CH:15][C:14]([S:11]([NH:10][C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:24])=[O:2])=[CH:5][CH:6]=2)(=[O:13])=[O:12])=[CH:19][CH:18]=1)(=[O:21])=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
0.456 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)NS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 95% dichloromethane/5% isopropanol
WASH
Type
WASH
Details
washed with 0.1N HCl
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.403 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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